Mao-B-IN-1
Übersicht
Beschreibung
“Mao-B-IN-1” is an inhibitor of monoamine oxidase B (MAO-B), a type of enzyme that plays a crucial role in the catabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . It is used for the research of neurological diseases .
Chemical Reactions Analysis
MAO-B is involved in the oxidative deamination of biogenic amines such as dopamine . The inhibition of MAO-B by “this compound” would prevent this reaction, thereby increasing the availability of these neurotransmitters .Wissenschaftliche Forschungsanwendungen
MAO-B Inhibitors in Psychiatry and Neurology
- Mao-B-IN-1, as a MAO-B inhibitor, is clinically used in treating neurological disorders, particularly Parkinson's disease (Finberg & Rabey, 2016).
- The selective inhibition of MAO-B by drugs like this compound is essential for dopamine metabolism in the brain and has been studied for its potential neuroprotective effects in Parkinson’s disease (Yamada & Yasuhara, 2004).
Neuroprotective Properties
- This compound and similar MAO-B inhibitors have been investigated for their neuroprotective and neurorescue properties in various neurodegenerative disorders, potentially independent of their MAO-B inhibiting action (Song et al., 2013).
Role in Treatment of Depressive Disorders
- While primarily used for neurological diseases, MAO-B inhibitors like this compound have also been explored for their potential role in treating depressive disorders, albeit with mixed results and a focus on their interactions with other treatments (Riederer et al., 2004).
Molecular and Pharmacological Aspects
- Research on MAO-B inhibitors like this compound involves detailed understanding of their molecular structure and function, which is crucial for the development of new drugs targeting MAO-B for various neurodegenerative diseases (Ramsay, 2016).
Potential for Treating Other Neurodegenerative Diseases
- The pharmacological effects of MAO-B inhibitors, including this compound, are not limited to Parkinson's disease but extend to other neurodegenerative diseases like Alzheimer's, where their neuroprotective effects are being studied (Szökő et al., 2018).
Future Development and Applications
- Ongoing research continues to explore new selective MAO-B inhibitors, with an emphasis on understanding their binding interactions and developing more effective therapies for neurodegenerative diseases (Carradori & Silvestri, 2015)
Wirkmechanismus
The mechanism of action of “Mao-B-IN-1” involves the inhibition of MAO-B, which naturally breaks down several chemicals in the brain, including dopamine . By inhibiting MAO-B, “this compound” increases the availability of dopamine, which can have therapeutic effects in conditions like Parkinson’s disease .
Safety and Hazards
While specific safety and hazard information for “Mao-B-IN-1” was not found, it’s important to note that MAO-B inhibitors can have various adverse effects such as dizziness, nausea, vomiting, lightheadedness, fainting, etc . Therefore, new MAO-B inhibitors are being developed to minimize these side effects .
Zukünftige Richtungen
The development of new MAO-B inhibitors like “Mao-B-IN-1” is an active area of research, particularly for the treatment of neurodegenerative disorders like Parkinson’s disease . Future work will likely focus on improving the efficacy and safety profile of these inhibitors, as well as exploring their potential in treating other conditions .
Eigenschaften
IUPAC Name |
1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHVXPKTOZCJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.